Cas no 941925-54-8 (4-(benzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylbutan-1-one)

4-(benzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylbutan-1-one structure
941925-54-8 structure
商品名:4-(benzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylbutan-1-one
CAS番号:941925-54-8
MF:C23H27N3O4S2
メガワット:473.608183145523
CID:5501109
PubChem ID:18585779

4-(benzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylbutan-1-one 化学的及び物理的性質

名前と識別子

    • F2814-0820
    • 4-(benzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
    • VU0500567-1
    • AKOS024469133
    • 1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one
    • 941925-54-8
    • 4-(benzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylbutan-1-one
    • インチ: 1S/C23H27N3O4S2/c1-17-10-11-19(30-2)21-22(17)31-23(24-21)26-14-12-25(13-15-26)20(27)9-6-16-32(28,29)18-7-4-3-5-8-18/h3-5,7-8,10-11H,6,9,12-16H2,1-2H3
    • InChIKey: PJZRBYAFBYOHLZ-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC=CC=1)(CCCC(N1CCN(C2=NC3C(=CC=C(C)C=3S2)OC)CC1)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 473.14429870g/mol
  • どういたいしつりょう: 473.14429870g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 32
  • 回転可能化学結合数: 7
  • 複雑さ: 730
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 116Ų

4-(benzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylbutan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2814-0820-5mg
4-(benzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
941925-54-8 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2814-0820-25mg
4-(benzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
941925-54-8 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2814-0820-50mg
4-(benzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
941925-54-8 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2814-0820-2mg
4-(benzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
941925-54-8 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2814-0820-3mg
4-(benzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
941925-54-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2814-0820-10mg
4-(benzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
941925-54-8 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2814-0820-20mg
4-(benzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
941925-54-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2814-0820-1mg
4-(benzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
941925-54-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2814-0820-75mg
4-(benzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
941925-54-8 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2814-0820-30mg
4-(benzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
941925-54-8 90%+
30mg
$119.0 2023-05-16

4-(benzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylbutan-1-one 関連文献

4-(benzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylbutan-1-oneに関する追加情報

Introduction to 4-(benzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylbutan-1-one and Its Significance in Modern Chemical Biology

The compound with the CAS no. 941925-54-8, specifically named 4-(benzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylbutan-1-one, represents a fascinating intersection of medicinal chemistry and pharmacological innovation. This molecule, characterized by its intricate structural framework, has garnered attention in recent years due to its potential applications in the development of novel therapeutic agents. The presence of a benzenesulfonyl group and a piperazine moiety in its structure suggests a high degree of versatility, making it a valuable scaffold for further chemical modifications and biological evaluations.

In the realm of chemical biology, the exploration of heterocyclic compounds has been instrumental in the discovery of numerous pharmacologically active agents. The benzothiazole derivative within this molecule, specifically the 4-methoxy-7-methyl-1,3-benzothiazol-2-yl substituent, is known for its broad spectrum of biological activities. This moiety has been extensively studied for its potential roles in modulating various biological pathways, including those involved in inflammation, pain perception, and neurodegenerative disorders. The integration of this group with a piperazine ring enhances the compound's solubility and bioavailability, which are critical factors in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such complex molecules with biological targets. The 4-(benzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylbutan-1-one structure has been subjected to virtual screening to identify potential binding sites on enzymes and receptors relevant to therapeutic intervention. These studies have highlighted its potential as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response.

The benzenesulfonyl group is another critical feature of this compound that contributes to its pharmacological profile. Sulfonyl groups are well-known for their ability to enhance binding interactions due to their strong dipole moments and hydrogen bonding capabilities. In this context, the benzenesulfonyl moiety may facilitate the compound's interaction with biological targets by forming stable hydrogen bonds or participating in π-stacking interactions. These interactions are often crucial for achieving high affinity and selectivity in drug design.

Furthermore, the butanone backbone in the molecule provides a flexible linker that can be modified to optimize pharmacokinetic properties. This structural feature allows for fine-tuning of metabolic stability, solubility, and distribution within the body. Such modifications are essential for translating promising leads into viable drug candidates that can traverse through clinical trials and eventually reach patients in need.

The synthesis of 4-(benzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylbutan-1-one involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yields and purity, which are paramount for subsequent biological testing. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct the benzothiazole ring system efficiently. Additionally, protecting group strategies have been employed to safeguard reactive sites during synthesis.

In terms of biological evaluation, preliminary studies have demonstrated promising activities of this compound in vitro. For instance, it has shown inhibitory effects on enzymes associated with pain pathways, suggesting its potential as an analgesic agent. Moreover, its interaction with receptors involved in neurotransmission has been explored, indicating possible applications in treating neurological disorders. These findings underscore the importance of continued research into this compound's pharmacological properties.

The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design has accelerated the process of identifying lead compounds like 4-(benzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-y)piperazin -1 -ylbutan - 1 -one. These approaches allow researchers to rapidly assess large libraries of compounds for their biological activity against specific targets. The data generated from these screens provide invaluable insights into the compound's mechanism of action and guide further optimization efforts.

Future directions in the study of this compound may include exploring its potential as a prodrug or investigating its efficacy in animal models. Prodrug formulations can enhance bioavailability and reduce toxicity by converting into active forms within the body. Animal studies would provide additional evidence on its safety profile and therapeutic efficacy before moving into human clinical trials.

The role of computational tools in predicting drug-like properties cannot be overstated. Software packages designed for molecular docking and pharmacokinetic profiling have been instrumental in guiding synthetic modifications aimed at improving drug-likeness. These tools help predict how a molecule will behave within different biological environments, thereby reducing the risk associated with experimental trials.

In conclusion, 4-(benzenesulfonyl)- 1 - 4 - ( 4 - methoxy - 7 - methyl - 1 , 3 - benzothiazol - 2 - yl ) piperazin - 1 - ylbutan - 1 - one ( CAS no . 941925 - 54 - 8 ) represents a promising candidate for further development as a therapeutic agent . Its unique structural features , combined with recent advancements in synthetic chemistry and computational biology , position it as a valuable asset in the quest for novel treatments . Continued research into its pharmacological properties will likely uncover new applications that benefit human health .

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